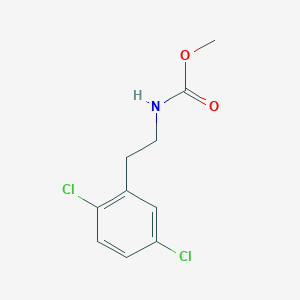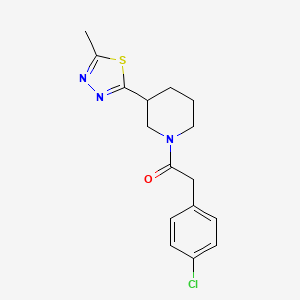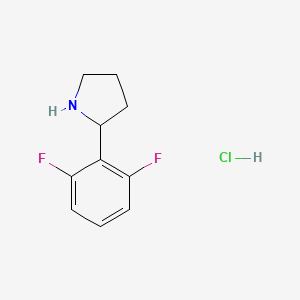![molecular formula C16H10F3NOS B2711592 3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one CAS No. 338954-41-9](/img/structure/B2711592.png)
3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one is a highly complex organic compound. It features both benzothiophene and anilino functional groups, making it significant in various chemical reactions and research applications. Its unique structure lends itself to diverse uses in fields ranging from medicinal chemistry to industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one often involves the condensation of 3-(trifluoromethyl)aniline with benzothiophene derivatives under specific conditions:
Reagents: 3-(trifluoromethyl)aniline and 2-benzothiophenone.
Conditions: Acidic or basic catalysts, typically under reflux conditions in an appropriate solvent like ethanol or methanol.
Steps:
Preparation of 3-(trifluoromethyl)aniline through nitration and subsequent reduction of trifluorotoluene.
Condensation reaction with 2-benzothiophenone, forming the imine bond.
Industrial Production Methods
For large-scale production, flow chemistry techniques can be employed to enhance yield and purity. Continuous reactors provide better control over reaction parameters, leading to more efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Using agents like hydrogen peroxide or other peroxides.
Reduction: Employing reagents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions.
Coupling: Reactions with halogenated aromatic compounds.
Common Reagents and Conditions
Oxidation: Typically performed with hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorinating agents in chlorinated solvents like dichloromethane.
Coupling: Catalysts like palladium(II) acetate in toluene or dioxane.
Major Products Formed
Oxidation: Formation of the corresponding sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the specific bonds reduced.
Substitution: Variously substituted benzothiophene derivatives.
Coupling: Larger, more complex aromatic systems.
Applications De Recherche Scientifique
3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one is widely used in:
Chemistry: As a starting material for synthesizing more complex molecules.
Biology: Potential use in probing cellular mechanisms, given its ability to interact with biological macromolecules.
Medicine: Potential pharmaceutical applications, such as anti-cancer or anti-inflammatory agents.
Industry: Used in the synthesis of dyes, pigments, and other high-value chemicals.
Mécanisme D'action
Molecular Targets and Pathways
This compound may exert its effects through interactions with various cellular receptors or enzymes. Its trifluoromethyl group is known to enhance binding affinity and metabolic stability, leading to prolonged activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[4-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one
3-{[2-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one
3-{[3-(fluoro)anilino]methylene}-2-benzothiophen-1(3H)-one
Uniqueness
The trifluoromethyl group in 3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one offers distinct physicochemical properties, such as increased lipophilicity and metabolic stability, setting it apart from its analogues. This enhances its potential utility in various fields, making it a compound of significant interest for ongoing research and industrial applications.
Propriétés
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]iminomethyl]-2-benzothiophen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NOS/c17-16(18,19)10-4-3-5-11(8-10)20-9-14-12-6-1-2-7-13(12)15(21)22-14/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHYUKKZNXCXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SC(=C2C=C1)O)C=NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)carbamate](/img/structure/B2711509.png)
![5-(benzenesulfonyl)-6-imino-7-(3-methoxypropyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2711510.png)
![(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B2711511.png)
![4-(tert-butyl)-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2711513.png)




![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate](/img/structure/B2711521.png)
![6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid](/img/structure/B2711527.png)
![8-Chloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B2711528.png)
![(1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2711530.png)
![2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine](/img/structure/B2711531.png)

